4-Bromo-1-chloro-2,6-naphthyridine
Overview
Description
“4-Bromo-1-chloro-2,6-naphthyridine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : Naphthyridines, specifically 1,6-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer properties .
- Methods of Application : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The exact methods of application or experimental procedures would depend on the specific study and are not detailed in the source.
- Results/Outcomes : While the exact results or outcomes are not provided in the source, the study indicates a correlation of anticancer activity with 1,6-naphthyridines .
Anti-HIV Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-HIV properties .
Anti-Microbial Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-microbial properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-microbial properties .
Analgesic Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have analgesic properties .
Anti-Inflammatory Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-inflammatory properties .
Anti-Oxidant Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,6-Naphthyridines have been found to have anti-oxidant properties .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-oxidant properties .
Formation of Metal Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : 1,5-Naphthyridines can form metal complexes .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can form metal complexes .
Reactivity with Electrophilic or Nucleophilic Reagents
- Scientific Field : Organic Chemistry
- Application Summary : 1,5-Naphthyridines can react with electrophilic or nucleophilic reagents .
- Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents .
Future Directions
Naphthyridines have been the focus of recent advances in the synthesis, reactivity, and applications that have been published in the last 18 years . They present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Therefore, the future directions in the study of “4-Bromo-1-chloro-2,6-naphthyridine” and other naphthyridine derivatives may continue to focus on their synthesis, reactivity, and potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-1-chloro-2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRDDSHAMXQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2,6-naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.